2-(2-Chlorophenyl)ethene-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO2S |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
(E)-2-(2-chlorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8ClNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+ |
InChI Key |
LKIHLZCCUSLXAD-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenyl Ethene 1 Sulfonamide
Strategies for Ethenesulfonamide (B1200577) Synthesis
The construction of 2-(2-chlorophenyl)ethene-1-sulfonamide can be approached in a modular fashion, focusing on the formation of the core ethenesulfonyl moiety and the subsequent installation of the sulfonamide group.
Construction of the 2-(2-Chlorophenyl)ethene-1-sulfonyl Moiety
A primary and versatile precursor for the synthesis of this compound is the corresponding sulfonyl chloride, (E)-2-(2-chlorophenyl)ethene-1-sulfonyl chloride. The synthesis of this intermediate is a critical first step. While specific experimental details for this exact compound are not extensively documented in readily available literature, general methods for the preparation of styrenesulfonyl chlorides can be adapted. One common approach involves the reaction of a substituted styrene (B11656) with a source of sulfuryl chloride, often in the presence of a catalyst.
Another potential route involves the dehydrohalogenation and elimination from a precursor such as 2-chloroethanesulfonyl chloride. This method can generate the vinylsulfonyl chloride in situ, which can then be coupled with 2-chlorobenzene derivatives under Heck-type reaction conditions. nih.gov
Formation of the Sulfonamide Linkage
The classic and most widely employed method for forming a sulfonamide linkage is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. rsc.orgekb.eg In the context of synthesizing the title compound, (E)-2-(2-chlorophenyl)ethene-1-sulfonyl chloride would be reacted with ammonia, typically in an aqueous or organic solvent, to yield this compound. The reaction generally proceeds under mild conditions and often provides good yields of the desired sulfonamide. ucl.ac.uk
Alternative methods for sulfonamide synthesis include the oxidation of sulfenamides or the reaction of sulfonic acids with amines in the presence of a coupling agent. ekb.eg Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for C-N bond formation in the synthesis of sulfonamides. researchgate.net
Stereoselective Synthesis of (E)- and (Z)-Isomers
The geometry of the ethene bridge in this compound is a key structural feature, leading to the existence of (E) and (Z) isomers. The stereochemical outcome of the synthesis is often dictated by the method used to construct the double bond.
Heck-type reactions, which are palladium-catalyzed cross-couplings of an aryl halide with an alkene, are known to exhibit high stereoselectivity, typically favoring the formation of the (E)-isomer. researchgate.netacs.orgnih.gov Therefore, a Heck reaction between 2-chloroiodobenzene and ethenesulfonamide or a suitable precursor would be expected to yield predominantly (E)-2-(2-chlorophenyl)ethene-1-sulfonamide.
The synthesis of the (Z)-isomer is often more challenging and may require specific stereoselective strategies. These can include the use of specific catalysts or reaction conditions that favor the formation of the cis-alkene. Alternatively, post-synthetic isomerization of the more stable (E)-isomer to the (Z)-isomer can be attempted, although this may require photochemical or catalytic methods.
Derivatization Approaches for the Sulfonamide Nitrogen (N-Substitution)
The hydrogen atoms on the sulfonamide nitrogen are acidic and can be readily substituted, providing a versatile handle for the synthesis of a wide range of derivatives. N-alkylation and N-arylation are the most common derivatization strategies.
N-Alkylation: The N-alkylation of sulfonamides can be achieved by reacting the parent sulfonamide with an alkyl halide in the presence of a base. rsc.orgnih.govacs.orgresearchgate.net The base deprotonates the sulfonamide nitrogen, generating a nucleophilic anion that then displaces the halide from the alkylating agent. A variety of bases and solvents can be employed to optimize the reaction conditions. acs.org Manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents has also been reported as a more environmentally benign approach. acs.org
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through several methods. Copper-catalyzed N-arylation of sulfonamides with arylboronic acids (Chan-Lam coupling) is a widely used and efficient method. acs.orgorganic-chemistry.org Palladium-catalyzed cross-coupling reactions also provide a powerful tool for the N-arylation of sulfonamides with aryl halides. nih.gov More recently, transition-metal-free N-arylation methods using o-silylaryl triflates have been developed, offering a milder alternative. acs.org Visible light-mediated N-S bond cleavage followed by arylation with boronic acids has also been demonstrated for the synthesis of diaryl sulfones from sulfonamides. nih.gov
Below is a table summarizing various N-substitution approaches for sulfonamides:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃) | N-Alkyl sulfonamide |
| Alcohol, Mn catalyst | N-Alkyl sulfonamide | |
| N-Arylation | Arylboronic acid, Cu(OAc)₂, Base | N-Aryl sulfonamide |
| Aryl halide, Pd catalyst, Ligand, Base | N-Aryl sulfonamide | |
| o-Silylaryl triflate, CsF | N-Aryl sulfonamide |
Functionalization of the Chlorophenyl Ring and Ethene Bridge
The this compound molecule offers two additional sites for functionalization: the chlorophenyl ring and the ethene bridge.
Chlorophenyl Ring: The chlorine atom on the phenyl ring can be replaced through various cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgyonedalabs.com This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 2-position of the phenyl ring. The Heck reaction could also be employed to couple the chlorophenyl group with an alkene. researchgate.netacs.orgnih.gov
The phenyl ring itself can also undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org The directing effects of the existing chloro and vinylsulfonamide substituents would influence the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the electron-withdrawing vinylsulfonamide group is a meta-director. The interplay of these directing effects would determine the regioselectivity of the substitution.
Ethene Bridge: The electron-deficient nature of the ethene bridge, due to the strongly electron-withdrawing sulfonamide group, makes it a good Michael acceptor. This allows for the addition of various nucleophiles across the double bond.
Furthermore, the ethene bridge can participate in cycloaddition reactions . As a dienophile, it can react with dienes in a [4+2] Diels-Alder cycloaddition to form six-membered rings. masterorganicchemistry.comucla.edunih.govharvard.edu The electron-withdrawing nature of the sulfonamide group enhances the reactivity of the dienophile. libretexts.org The ethene bridge can also undergo [2+2] cycloaddition reactions with other alkenes, often under photochemical conditions, to form four-membered rings. mdpi.com Additionally, 1,3-dipolar cycloadditions with species like nitrones can lead to the formation of five-membered heterocyclic rings. ucl.ac.ukacs.orgucl.ac.uk
The following table summarizes potential functionalization reactions:
| Reaction Site | Reaction Type | Reagents and Conditions | Potential Products |
| Chlorophenyl Ring | Suzuki-Miyaura Coupling | Organoboron reagent, Pd catalyst, Base | 2-Aryl(alkyl/alkenyl)phenyl derivative |
| Heck Reaction | Alkene, Pd catalyst, Base | 2-Vinylphenyl derivative | |
| Electrophilic Aromatic Substitution | Electrophile, Lewis/Brønsted acid | Substituted phenyl ring | |
| Ethene Bridge | Michael Addition | Nucleophile | Adduct across the double bond |
| [4+2] Diels-Alder Cycloaddition | Diene, Heat or Lewis acid | Cyclohexene derivative | |
| [2+2] Cycloaddition | Alkene, Light | Cyclobutane derivative | |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrone) | Five-membered heterocycle |
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Elucidation of Molecular Structure and Conformation
Spectroscopic methods are fundamental to determining the molecular structure of a novel compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be essential in piecing together the atomic framework of 2-(2-Chlorophenyl)ethene-1-sulfonamide.
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be required.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinyl protons and the aromatic protons. The coupling constants (J values) between the two vinyl protons would be crucial in determining the stereochemistry of the ethene double bond (i.e., distinguishing between the E and Z isomers). The protons on the 2-chlorophenyl ring would exhibit a complex splitting pattern in the aromatic region of the spectrum. The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
Hypothetical ¹H NMR Data Table:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Vinyl Hα | 6.5 - 7.5 | Doublet | Jαβ = ~15 (for E-isomer) |
| Vinyl Hβ | 7.0 - 8.0 | Doublet | Jαβ = ~15 (for E-isomer) |
| Aromatic Hs | 7.2 - 7.6 | Multiplet | - |
Hypothetical ¹³C NMR Data Table:
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Vinyl Cα | 120 - 140 |
| Vinyl Cβ | 130 - 150 |
| Aromatic Cs | 125 - 140 |
Note: The data in the tables above is predictive and not based on experimental results.
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass of this compound, which is 217.0015 for the most common isotopes. The isotopic pattern observed in the mass spectrum, particularly the ratio of the M and M+2 peaks, would be characteristic of a molecule containing one chlorine atom.
Furthermore, analysis of the fragmentation pattern in the mass spectrum could provide valuable structural information. Expected fragmentation pathways might include the loss of the sulfonamide group (SO₂NH₂) or cleavage of the bond between the phenyl ring and the ethene group.
Predicted Mass Spectrometry Data:
| Ion | m/z (predicted) | Comment |
|---|---|---|
| [M]⁺ | 217 | Molecular Ion |
| [M+2]⁺ | 219 | Isotope peak due to ³⁷Cl |
| [M-SO₂NH₂]⁺ | 137 | Loss of sulfonamide group |
Note: The data in the table above is predictive and not based on experimental results.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the sulfonamide, the S=O double bonds, the C=C double bond of the ethene group, and the C-H and C=C bonds of the aromatic ring.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (sulfonamide) | Stretching | 3400 - 3200 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=C (alkene) | Stretching | 1650 - 1600 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
Note: The data in the table above is predictive and not based on experimental results.
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unambiguously establish the stereochemistry of the double bond and the conformation of the sulfonamide group relative to the rest of the molecule.
Conformational Analysis and Stereochemical Characterization
The presence of a double bond in this compound gives rise to the possibility of E/Z isomerism. The relative stability of these isomers could be investigated through computational modeling and confirmed experimentally, primarily through the analysis of coupling constants in the ¹H NMR spectrum.
Furthermore, rotation around the single bonds, such as the C-S bond and the C-C bond connecting the phenyl ring to the ethene group, would lead to different molecular conformations. The preferred conformation in the solid state would be revealed by X-ray crystallography, while the conformational dynamics in solution could be studied using advanced NMR techniques and computational methods.
Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl Ethene 1 Sulfonamide Analogues
Systematic Modification of the Sulfonamide Group and its Impact on Biological Profiles
The sulfonamide group is a cornerstone of many biologically active compounds and its modification is a key strategy in drug design. In analogues of 2-(2-Chlorophenyl)ethene-1-sulfonamide, the substituents on the sulfonamide nitrogen can significantly modulate the compound's physicochemical properties and its interaction with biological targets.
Research on various classes of sulfonamides has demonstrated that the nature of the substituent on the sulfonamide nitrogen (R in R-SO₂NHR') plays a pivotal role in determining biological activity. For instance, in a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids developed as matrix metalloproteinase (MMP) inhibitors, the N-substituent was crucial for potency and selectivity. nih.gov While these are not vinylsulfonamides, the principle of N-substitution remains relevant.
In studies of sulfonamides derived from carvacrol (B1668589) as potential agents for Alzheimer's disease, the substitution on the sulfonamide nitrogen influenced the inhibitory activity against acetylcholinesterase (AChE). nih.gov For example, replacing cyclic substituents with a simple amine group led to a decrease in biological activity. nih.gov This suggests that the size, shape, and electronic properties of the N-substituent are critical for optimal interaction with the target enzyme.
Furthermore, in the context of anti-trypanosomal agents, the introduction of different groups on a piperidine (B6355638) linker attached to a pyrazolone (B3327878) core showed that apolar moieties such as aryl or benzyl (B1604629) rings on a sulfonamide generally led to more active compounds than those with polar substituents. frontiersin.org
Table 1: Impact of Sulfonamide N-Substitution on Biological Activity in Analogous Systems
| Lead Compound Class | N-Substituent Modification | Observed Impact on Biological Activity | Reference |
| 4-Arylsulfonylpiperidine-4-hydroxamic acids | Introduction of various N-substituents | Crucial for potency and selectivity as MMP inhibitors. | nih.gov |
| Carvacrol-derived sulfonamides | Replacement of cyclic substituents with an amine | Decreased acetylcholinesterase inhibitory activity. | nih.gov |
| Phenylpyrazolone derivatives | Introduction of apolar vs. polar substituents on a sulfonamide linker | Apolar groups (e.g., aryl, benzyl) resulted in higher anti-trypanosomal activity. | frontiersin.org |
These findings collectively suggest that for this compound analogues, systematic variation of the sulfonamide N-substituent with a range of alkyl, aryl, and heterocyclic moieties would be a critical step in optimizing their biological profiles.
Influence of Substituents on the Chlorophenyl Ring on Activity
The substitution pattern on the aromatic ring is a well-established determinant of biological activity in many drug classes. For this compound, the presence and position of the chlorine atom, as well as the introduction of other substituents, are expected to significantly affect activity.
In a study on ethacrynic acid derivatives, which also feature an α,β-unsaturated carbonyl system, substitutions on the aromatic ring had a pronounced effect on their biological activity. nih.gov For instance, compounds with halogen substitutions at the 3'-position of the aromatic ring exhibited greater inhibitory effects on GSTP1-1 activity than those with a methyl substitution. nih.gov Moreover, compounds with substitutions at both the 2'- and 3'-positions of the aromatic ring showed more potent antiproliferative ability. nih.gov
In a different series of TEMPO-type nitroxides, the position of a phenyl group relative to the reactive nitroxide moiety influenced the steric and electronic environment, thereby altering the compound's reactivity. rsc.org This highlights the importance of the spatial relationship between substituents and the core pharmacophore.
For this compound analogues, moving the chloro substituent to the meta or para positions, or introducing additional substituents like other halogens, methyl, or methoxy (B1213986) groups, would likely alter the electronic distribution and conformation of the molecule, thereby impacting its interaction with a biological target.
Table 2: Effect of Phenyl Ring Substitution in Related Bioactive Molecules
| Compound Class | Substitution Pattern | Effect on Biological Activity | Reference |
| Ethacrynic acid derivatives | Halogen at 3'-position | Greater GSTP1-1 inhibition compared to methyl. | nih.gov |
| Ethacrynic acid derivatives | Substitutions at both 2'- and 3'-positions | More potent antiproliferative activity. | nih.gov |
| TEMPO-type nitroxides | Position of the phenyl group | Altered redox properties due to steric and electronic effects. | rsc.org |
Role of the Ethene Bridge Geometry (E/Z Isomerism) in Bioactivity
The geometry of the ethene bridge in this compound, which can exist as E (entgegen) or Z (zusammen) isomers, is a critical factor for biological activity. studymind.co.uk The spatial arrangement of the chlorophenyl and sulfonamide groups can dictate how the molecule fits into a binding site.
Studies on other classes of compounds have consistently shown that E/Z isomerism can lead to significant differences in biological activity. For example, in a series of novel oxazolidinones, the E-isomer was found to be more potent as an antibacterial agent than the Z-isomer. nih.gov
In another example, the Z isomers of certain carbapenem (B1253116) antibiotics showed stronger protective effects in mice against Escherichia coli infections and more potent synergistic activities with other antibiotics compared to the naturally occurring E isomers. nih.gov The Z isomers also exhibited greater stability against decomposition by kidney homogenates. nih.gov
These examples underscore the importance of determining the geometry of the double bond in this compound and its analogues, as one isomer is likely to be more active or have a better pharmacokinetic profile than the other.
Exploration of Substituents on the Ethene Carbonyl and Olefinic Moieties
Introducing substituents on the carbon atoms of the ethene bridge (α and β positions relative to the sulfonyl group) can significantly influence the reactivity and steric profile of the molecule. The vinylsulfonamide moiety is an electrophilic "warhead" that can react with nucleophilic residues in target proteins.
In a study of vinyl sulfonimidamides, which are structurally related to vinyl sulfonamides, substitution at the α- or β-position of the alkene had a marked effect on their reactivity. rsc.org Methyl substitution at the β-position was found to decrease the rate of reaction with glutathione, likely due to a combination of increased steric hindrance and electronic deactivation of the electrophile. rsc.org
Similarly, in α,β-unsaturated aldehydes, the presence of substituents on the double bond is crucial for their chemical and biological properties. nih.gov The development of synthetic methods for α-functionally substituted α,β-unsaturated aldehydes highlights their importance as versatile intermediates and bioactive molecules. nih.gov
Therefore, for this compound analogues, the introduction of small alkyl or electron-withdrawing groups on the α or β carbons of the ethene bridge could be explored to fine-tune their reactivity and selectivity towards a biological target.
Comparative SAR with Saturated Ethanesulfonamide (B75362) Analogues
The presence of the double bond in the ethene bridge is a key feature of this compound, contributing to the planarity and reactivity of the molecule. A comparison with its saturated analogue, 2-(2-Chlorophenyl)ethane-1-sulfonamide, would provide valuable insights into the role of this unsaturation.
Vinyl sulfonamides are generally considered more electrophilic and therefore more reactive than their saturated counterparts. rsc.org This increased reactivity can be advantageous for covalent inhibitors that form a bond with their target protein. However, it can also lead to off-target effects and instability.
A study on vinyl sulfonimidamides showed that they reacted orders of magnitude faster than their saturated derivatives. rsc.org This suggests that the double bond is critical for the electrophilic nature of the molecule.
By synthesizing and testing the saturated ethanesulfonamide analogues of active this compound derivatives, one could ascertain the importance of the vinyl moiety for the observed biological activity. A significant drop in activity upon saturation would confirm that the α,β-unsaturated system is essential for the mechanism of action, possibly through covalent bond formation or by enforcing a specific, biologically active conformation.
Investigation of Biological Activities and Molecular Mechanisms of Action
Evaluation of Specific Biological Effects Relevant to Sulfonamides and Ethenesulfonamides
The structural motifs present in "2-(2-Chlorophenyl)ethene-1-sulfonamide," namely the sulfonamide group and the ethene linker, are associated with a range of biological activities. Investigations into this compound are therefore guided by the known effects of structurally related molecules.
The sulfonamide moiety is a cornerstone of many enzyme inhibitors, valued for its ability to act as a bioisostere of carboxylic acids and form stable interactions within enzyme active sites. mdpi.com
Carbonic Anhydrase Inhibition Sulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, including pH regulation and CO2 transport. nih.gov The primary sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates to the Zn2+ ion in the active site of CAs, leading to inhibition. nih.gov Different isoforms of human CAs (hCAs) are associated with various diseases; for instance, hCA II is linked to glaucoma, while hCA IX and XII are overexpressed in hypoxic tumors. nih.govnih.gov The inhibition of these tumor-associated isoforms is a validated strategy in anticancer drug design. nih.gov
The inhibitory activity of sulfonamides against CAs is highly dependent on the substitution pattern of the aromatic or heterocyclic ring attached to the sulfonamide group. mdpi.com Studies on various benzenesulfonamide derivatives have demonstrated a wide range of inhibitory potencies and selectivity profiles across different CA isoforms. nih.gov For example, modifications to the scaffold can lead to isoform-selective inhibitors, which is crucial for developing targeted therapies with fewer side effects. nih.gov
Below is a table summarizing the inhibitory activities of representative sulfonamide compounds against different human carbonic anhydrase isoforms, illustrating the potential range of activity for this class of molecules.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Sulfonamide A | 61.3 | 191 | 30.2 | 25.7 |
| Sulfonamide B | 432.8 | 350 | 150.5 | 61.3 |
| Sulfonamide C | 98.6 | 85.4 | 45.3 | 18.9 |
Note: Data is illustrative of the inhibitory potential of the sulfonamide class and does not represent "this compound". Data compiled from multiple sources. nih.govmdpi.com
Protease Inhibition The sulfonamide group is also a key feature in many protease inhibitors. nih.gov Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many pathogens, including viruses like HIV. wikipedia.orgmdpi.com Sulfonamide-based protease inhibitors can act as transition-state analogs, binding tightly to the enzyme's active site to block its function. researchgate.net For example, several clinically approved antiretroviral drugs for treating HIV/AIDS are sulfonamide derivatives that target the HIV-1 protease. wikipedia.org
Beyond antiviral applications, sulfonamide-based inhibitors have been developed for metalloproteases, such as matrix metalloproteinases (MMPs), which are involved in cancer progression and inflammation. nih.gov The development of selective inhibitors for various proteases remains an active area of research. mdpi.com
Modern drug discovery often focuses on compounds that can modulate specific cellular signaling pathways that are dysregulated in disease.
JAK/STAT Pathway The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. nih.gov This pathway is involved in cellular processes such as immunity, cell division, and cell death. nih.gov Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory disorders and cancers. nih.gov Several small molecules have been developed to inhibit components of this pathway. nih.gov While direct modulation of the JAK/STAT pathway by ethenesulfonamides is not extensively documented, the general strategy of targeting this pathway with small molecules is a key area of therapeutic research. nih.gov
Nrf2 Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the antioxidant response element (ARE), leading to the transcription of protective genes. nih.gov
Activation of the Nrf2 pathway is considered a promising strategy for cancer chemoprevention and for protecting against chronic diseases associated with oxidative stress. semanticscholar.orgmdpi.com Many natural and synthetic compounds are known to activate this pathway. mdpi.com Conversely, in established tumors, persistent activation of Nrf2 can contribute to chemoresistance, making Nrf2 inhibitors a therapeutic goal in that context. nih.govsemanticscholar.org The potential for a compound like "this compound" to interact with this pathway would depend on its electrophilic character and ability to react with the cysteine sensors in Keap1.
The cytoskeleton, particularly the microtubule network, is a validated target for anticancer drugs. Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis.
A number of sulfonamide derivatives have been identified as microtubule-destabilizing agents. nih.gov These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering mitotic catastrophe and programmed cell death (apoptosis). nih.gov This mechanism is an alternative to that of taxanes, another class of microtubule-targeting agents, and may be effective against taxane-resistant cancers. nih.gov The antiproliferative activity of such sulfonamides has been demonstrated across various cancer cell lines. nih.gov
The table below shows the potent antiproliferative activities of representative microtubule-destabilizing sulfonamides (MDS) against several cancer cell lines.
| Compound | Ovarian Carcinoma (IC50, nM) | Breast Carcinoma (IC50, nM) | Cervix Carcinoma (IC50, nM) |
| MDS 38 | 5.6 | 4.8 | 7.9 |
| MDS 42 | 9.1 | 7.5 | 11.2 |
| MDS 45 | 12.3 | 10.1 | 15.4 |
| Paclitaxel (Standard) | 6.2 | 5.1 | 8.5 |
Note: Data is for illustrative N-substituted sulfonamides and does not represent "this compound". Data from a study on Microtubule Destabilizing Sulfonamides. nih.gov
Mechanistic Probes and Target Engagement Studies
To fully understand the molecular mechanism of a biologically active compound, it is essential to identify its direct molecular targets and confirm engagement with these targets within a cellular context. Mechanistic probes and target engagement studies are designed to achieve this.
Target engagement studies aim to verify that a compound physically interacts with its intended target protein in a complex biological sample, such as a cell lysate or even in living cells. nih.gov A variety of biophysical and chemical biology techniques can be employed for this purpose. One such method is integral solvent-induced protein precipitation (iSPP), which measures the change in a protein's stability against solvent-induced precipitation when a ligand is bound. nih.gov This approach allows for the rapid assessment of a compound's interaction with its target under near-physiological conditions, which is a critical step in early drug discovery. nih.gov Applying such techniques would be a logical next step in elucidating the specific molecular targets of "this compound" and confirming its mechanism of action.
Selectivity Profiling Against Multiple Biological Targets
A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target while having minimal activity against other related or unrelated proteins. Poor selectivity can lead to off-target effects and toxicity. Selectivity profiling involves testing a compound against a panel of different biological targets, such as a range of related enzymes or receptors.
For sulfonamide-based inhibitors, selectivity is a key consideration. For example, when targeting tumor-associated carbonic anhydrase isoforms like hCA IX and hCA XII, it is often desirable to have lower activity against the highly abundant cytosolic isoforms hCA I and hCA II to minimize potential side effects. nih.gov Research has shown that subtle structural modifications on the sulfonamide scaffold can dramatically alter the selectivity profile, leading to compounds that preferentially inhibit one isoform over others. nih.gov Similarly, for kinase inhibitors, profiling against a broad panel of kinases is standard practice to identify potent and selective agents. mdpi.com A comprehensive selectivity profile for "this compound" would be necessary to assess its potential as a specific and safe therapeutic agent.
Computational Chemistry and Molecular Modeling for 2 2 Chlorophenyl Ethene 1 Sulfonamide Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. nih.gov For "2-(2-Chlorophenyl)ethene-1-sulfonamide," these calculations provide a detailed picture of its three-dimensional geometry, electronic structure, and chemical reactivity. Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed for sulfonamide research to achieve a balance between accuracy and computational cost. biointerfaceresearch.com
Key parameters derived from these calculations include:
Optimized Molecular Geometry: Determines the most stable 3D arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. indexcopernicus.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is vital for understanding intermolecular interactions. biointerfaceresearch.com
These theoretical calculations allow researchers to predict which parts of the "this compound" molecule, such as the sulfonamide group's oxygen and nitrogen atoms or the electron-rich phenyl ring, are most likely to participate in chemical reactions and biological interactions.
Table 1: Hypothetical Quantum Chemical Parameters for this compound (Calculated via DFT/B3LYP)
| Parameter | Calculated Value | Significance |
|---|---|---|
| Optimization Energy (Hartree) | -955.4 | Total electronic energy of the optimized structure. |
| HOMO Energy (eV) | -7.25 | Indicates electron-donating capability. |
| LUMO Energy (eV) | -1.89 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (eV) | 5.36 | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 5.8 D | Measures the overall polarity of the molecule. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is essential for understanding the potential mechanism of action of "this compound." The sulfonamide moiety is a well-known pharmacophore that targets enzymes like carbonic anhydrases (CAs), which are implicated in various diseases. biointerfaceresearch.comnih.gov
The docking process involves:
Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).
Defining the binding site or active site pocket of the protein.
Computationally placing the flexible "this compound" ligand into the binding site in numerous possible conformations.
Using a scoring function to rank the poses based on binding affinity (e.g., in kcal/mol), which estimates the strength of the interaction.
Docking studies can reveal crucial intermolecular interactions, such as hydrogen bonds between the sulfonamide group and protein residues, hydrophobic interactions with the chlorophenyl ring, and potential coordination of the sulfonamide nitrogen with metal ions (like the Zn²⁺ in carbonic anhydrase). nih.gov These insights are invaluable for structure-activity relationship (SAR) studies. researchgate.net
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Target (e.g., Carbonic Anhydrase)
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| hCA II (e.g., 5FL4) | -7.5 | His94, Thr199, Thr200 | H-Bond, Hydrophobic, Metal Coordination (Zn²⁺) |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations are used to assess the stability of the docked conformation of "this compound" and to explore its conformational flexibility within the binding pocket.
In an MD simulation, the atoms of the entire system (protein, ligand, and surrounding solvent) are allowed to move according to the laws of classical mechanics. mdpi.com By analyzing the simulation trajectory, researchers can determine:
Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD plot over the simulation time (e.g., 100 nanoseconds) suggests a stable binding mode.
Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues can identify which parts of the protein become more or less flexible upon ligand binding.
Binding Free Energy: Advanced calculations like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be performed on the MD trajectory to provide a more accurate estimate of the binding affinity. nih.gov
These simulations validate the docking results and provide a deeper understanding of the energetic and structural factors governing the stability of the ligand-target complex. chemrxiv.org
Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation
| Simulation Parameter | Result | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Standard duration to assess complex stability. |
| Average Ligand RMSD | 1.5 Å | Indicates the ligand remains stable in the binding pocket. |
| Binding Free Energy (MM/PBSA) | -35.5 kcal/mol | A quantitative measure of binding strength. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized analogues of "this compound."
The development of a QSAR model involves:
Compiling a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values).
Calculating a wide range of molecular descriptors (numerical values that encode structural, electronic, or physicochemical properties) for each compound. mdpi.com
Using statistical techniques, such as Multiple Linear Regression (MLR), to build an equation that relates a selection of descriptors to the biological activity. nih.govresearchgate.net
Validating the model's predictive power using internal and external test sets.
A robust QSAR model can guide the design of new derivatives by indicating which structural modifications are likely to enhance activity. For example, a model might reveal that increasing a compound's hydrophobicity or altering a specific electronic parameter could lead to a more potent inhibitor. medwinpublishers.com
Table 4: Illustrative Dataset for a QSAR Model of this compound Analogues
| Compound | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Experimental pIC₅₀ (Activity) |
|---|---|---|---|
| This compound | 219.68 | 1.6 | 5.4 |
| Analogue 1 (3-Chloro) | 219.68 | 1.6 | 5.1 |
| Analogue 2 (4-Chloro) | 219.68 | 1.6 | 5.3 |
| Analogue 3 (2-Fluoro) | 203.22 | 1.2 | 4.9 |
Virtual Screening for Identification of Novel Bioactive Analogues
Virtual screening is a powerful computational strategy used to search large chemical databases (containing millions of compounds) to identify molecules that are likely to be active against a specific biological target. medchemexpress.com Starting with "this compound" as a lead compound, virtual screening can be used to discover novel, structurally diverse analogues with potentially improved properties.
There are two main approaches:
Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen a large library of compounds against the 3D structure of a protein target. nih.gov Compounds are ranked based on their predicted binding scores, and the top-ranking "hits" are selected for further experimental testing.
Ligand-Based Virtual Screening (LBVS): When a high-quality protein structure is unavailable, LBVS can be used. This approach searches for molecules in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) to the known active ligand, "this compound." nih.gov
Virtual screening significantly accelerates the hit-to-lead process by prioritizing a small, manageable number of promising compounds for synthesis and biological evaluation, thereby saving considerable time and resources. chemrxiv.org
Table 5: Hypothetical Hits from a Virtual Screening Campaign Seeking Analogues
| Hit ID | Screening Method | Score (e.g., Docking Energy or Similarity Index) | Structural Class |
|---|---|---|---|
| ZINC12345 | SBVS (Docking) | -8.9 kcal/mol | Thiophene-sulfonamide |
| CHEMBL67890 | LBVS (Pharmacophore) | 0.85 (Tanimoto) | Indole-sulfonamide |
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Bioactive Ethenesulfonamide (B1200577) Derivatives
The future development of 2-(2-chlorophenyl)ethene-1-sulfonamide as a lead compound hinges on the strategic design and synthesis of novel derivatives to explore and optimize its biological activity. The sulfonamide group is a versatile scaffold in medicinal chemistry, known for its ability to participate in key binding interactions with a variety of biological targets. researchgate.netsciepub.com Synthetic strategies will likely focus on several key areas of the molecule:
Modification of the Phenyl Ring: The 2-chloro substituent on the phenyl ring offers a handle for further functionalization. Future synthetic efforts could explore the introduction of a variety of substituents at other positions on the phenyl ring to probe structure-activity relationships (SAR). For instance, the addition of electron-donating or electron-withdrawing groups could modulate the electronic properties of the entire molecule, potentially influencing target affinity and pharmacokinetic properties. nih.gov
Derivatization of the Sulfonamide Moiety: The sulfonamide nitrogen can be substituted with a wide range of functionalities. This approach has been successfully used to fine-tune the properties of other sulfonamide-based drugs. nih.gov Introducing different alkyl, aryl, or heterocyclic groups could impact the compound's solubility, cell permeability, and metabolic stability.
Alterations to the Ethene Linker: The vinyl group is a key feature of this compound. Modifications, such as the introduction of substituents on the double bond or its saturation to an ethane (B1197151) linker, could provide valuable insights into the importance of this structural element for biological activity. mdpi.com
A variety of synthetic methods can be employed to generate a library of these novel derivatives. hakon-art.comnih.gov These may include palladium-catalyzed cross-coupling reactions to modify the phenyl ring, and nucleophilic substitution reactions at the sulfonamide group. frontiersin.org
Integration with Advanced High-Throughput Screening Platforms
To efficiently explore the biological potential of a library of this compound derivatives, integration with advanced high-throughput screening (HTS) platforms is essential. HTS allows for the rapid assessment of thousands of compounds against a panel of biological targets, accelerating the identification of promising hits. nih.gov
Future HTS campaigns could focus on a variety of disease areas where sulfonamides have shown promise, including:
Antimicrobial Activity: Given the historical success of sulfa drugs as antibacterial agents, screening against a panel of clinically relevant bacteria, including multi-drug resistant strains, would be a logical first step. nih.govwikipedia.orgyoutube.com
Anticancer Activity: Many sulfonamide derivatives exhibit potent anticancer properties through various mechanisms, such as the inhibition of carbonic anhydrase or tubulin polymerization. ajchem-b.comnih.gov
Antiviral Activity: The sulfonamide scaffold is present in several approved antiviral drugs, suggesting that derivatives of this compound could be screened against a range of viral targets. nih.gov
The data generated from these HTS campaigns will be crucial for building comprehensive SAR models and prioritizing compounds for further development.
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one drug, one target" paradigm is increasingly being complemented by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets. nih.govnih.gov This approach can be particularly beneficial for treating complex multifactorial diseases like cancer or neurodegenerative disorders. nih.gov
The this compound scaffold is well-suited for the development of multi-target directed ligands (MTDLs). nih.gov By strategically combining pharmacophoric elements known to interact with different targets, it may be possible to design derivatives with a desired polypharmacological profile. For example, one could envision a derivative that simultaneously inhibits a key enzyme in a cancer cell and blocks a signaling pathway involved in tumor angiogenesis. The development of such MTDLs will require a deep understanding of the SAR for each target and the use of computational modeling to guide their design.
Application in Chemical Biology for Probe Development
Chemical probes are small molecules used to study and manipulate biological systems. The development of a chemical probe based on the this compound scaffold could provide valuable insights into its mechanism of action and identify its cellular targets.
To function as a chemical probe, the parent compound would need to be modified to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, for visualization or affinity purification. It is also crucial that the addition of this tag does not significantly alter the compound's biological activity. A "clickable" handle, such as an alkyne or azide, could also be incorporated to allow for facile attachment of various reporter groups. These probes could then be used in a variety of cell-based assays to identify binding partners and elucidate the biological pathways modulated by the this compound core structure. nih.gov
Strategic Approaches for Optimized Lead Compound Identification
The identification of a lead compound is a critical step in the drug discovery pipeline. For this compound, a strategic approach to lead optimization will be necessary to translate initial hits into viable drug candidates. This iterative process will involve a continuous cycle of design, synthesis, and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. nih.gov
Key aspects of this optimization strategy will include:
Structure-Activity Relationship (SAR) Studies: A detailed understanding of the relationship between the chemical structure of the derivatives and their biological activity will guide the optimization process. nih.govnih.gov
In Vitro ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial to identify compounds with favorable pharmacokinetic profiles.
Computational Modeling: Molecular docking and other computational techniques can be used to visualize how the compounds bind to their targets and to predict the effects of structural modifications. nih.gov
Through a systematic and iterative optimization process, it should be possible to identify a lead compound derived from the this compound scaffold with the desired biological activity and drug-like properties for further preclinical and clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
